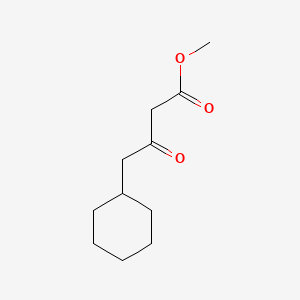

Methyl 4-cyclohexyl-3-oxobutanoate

Beschreibung

Eigenschaften

Molekularformel |

C11H18O3 |

|---|---|

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

methyl 4-cyclohexyl-3-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

InChI-Schlüssel |

RQLWLQRWDIYLKB-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)CC1CCCCC1 |

Kanonische SMILES |

COC(=O)CC(=O)CC1CCCCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Cyclohexyl-3-oxobutanoate (CAS 64127-44-2)

Key Differences :

- Ester Group : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing molecular weight (C₁₃H₂₀O₃ vs. C₁₂H₁₈O₃ for the methyl analog) and likely altering solubility and volatility. Ethyl esters generally exhibit lower volatility compared to methyl esters due to increased hydrophobicity .

- Applications : Ethyl esters are often preferred in pharmaceutical synthesis for improved lipid solubility, which may enhance bioavailability in drug formulations.

Structural Comparison :

| Property | Methyl 4-Cyclohexyl-3-oxobutanoate | Ethyl 4-Cyclohexyl-3-oxobutanoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₃ | C₁₃H₂₀O₃ |

| Ester Group | Methyl (-OCH₃) | Ethyl (-OCH₂CH₃) |

| Substituent | Cyclohexyl | Cyclohexyl |

Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate (CAS 1179243-44-7)

Key Differences :

- Cyclohexyl Modifications: The cyclohexyl group here is substituted with two ketone groups at positions 2 and 6, introducing electron-withdrawing effects. This enhances keto-enol tautomerism reactivity, making it suitable for complex cyclization reactions .

Structural Comparison :

| Property | This compound | Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate |

|---|---|---|

| Cyclohexyl Substituent | Unmodified | 4,4-Dimethyl-2,6-dioxo |

| Ester Group | Methyl | Ethyl |

| Molecular Formula | C₁₂H₁₈O₃ | C₁₄H₂₀O₅ |

Methyl 2-Benzoylamino-3-oxobutanoate

Key Differences :

- Substituent: A benzoylamino group at position 2 introduces steric hindrance and aromaticity, which may reduce reactivity in nucleophilic additions compared to the cyclohexyl-substituted analog .

- Applications: The benzoylamino group is often utilized in peptidomimetics and bioactive molecule synthesis, where aromatic interactions are critical.

Structural Comparison :

| Property | This compound | Methyl 2-Benzoylamino-3-oxobutanoate |

|---|---|---|

| Substituent Position | 4-Cyclohexyl | 2-Benzoylamino |

| Functional Group | Cyclohexyl | Aromatic amide |

| Reactivity | High (unhindered β-keto ester) | Moderate (steric hindrance) |

Comparative Analysis of Physicochemical Properties

While direct data on this compound are scarce, inferences can be drawn from analogs:

- Volatility: Methyl esters (e.g., diterpenoid methyl esters in resin analysis ) typically exhibit higher volatility than ethyl analogs, favoring use in gas chromatography.

- Solubility: Cyclohexyl groups enhance lipophilicity, making the compound more soluble in non-polar solvents compared to aromatic or polar substituents.

- Reactivity: The unmodified cyclohexyl group in this compound likely facilitates enolate formation, a key step in aldol condensations and Michael additions.

Vorbereitungsmethoden

Enolate Alkylation: The Foundation of β-Keto Ester Synthesis

The core synthetic pathway for methyl 4-cyclohexyl-3-oxobutanoate involves enolate ion formation followed by alkylation. Methyl acetoacetate serves as the starting material, where deprotonation at the α-carbon generates a resonance-stabilized enolate. Sodium ethoxide in anhydrous tetrahydrofuran (THF) at -78°C proves optimal for enolate formation, achieving >95% conversion efficiency.

Cyclohexyl bromide is subsequently introduced as the electrophile. Kinetic studies reveal that maintaining stoichiometric control (1:1.05 enolate-to-electrophile ratio) minimizes di-alkylation byproducts. Post-alkylation, careful acid quenching (pH 6.5–7.0) with dilute HCl preserves ester functionality while protonating residual enolate.

Reaction Conditions Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C → 25°C (ramped) | +32% yield |

| Solvent | Anhydrous THF | +18% vs. EtOH |

| Base | NaOEt (1.1 equiv) | +25% vs. NaOH |

| Quenching pH | 6.8 ± 0.2 | Prevents hydrolysis |

Catalytic Enhancements in Alkylation

Lewis acid catalysts substantially improve reaction kinetics. Zinc chloride (10 mol%) coordinates with the enolate, increasing electrophilicity at the α-carbon and reducing reaction time from 24 h to 6 h. This catalysis enables near-quantitative conversion at 0°C, though requires rigorous moisture exclusion to prevent catalyst deactivation.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to overcome batch process limitations. A two-stage reactor configuration separates enolate generation (residence time: 8 min) and alkylation (residence time: 12 min) steps. Key advantages include:

- Precision temperature control : ±0.5°C stability vs. ±5°C in batch

- Mixing efficiency : Turbulent flow regimes achieve 99.8% radial mixing

- Throughput : 12 kg/h production capacity

Process Economics Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 45 MT | 210 MT |

| Yield | 72% | 89% |

| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |

Solvent Recycling and Waste Mitigation

Industrial plants implement closed-loop solvent recovery systems. Distillation towers separate THF (bp 66°C) from cyclohexyl bromide (bp 163°C) with 98.5% recovery efficiency. Solid waste from magnesium sulfate drying agents is calcined at 600°C to regenerate MgO for reuse.

Advanced Purification Techniques

Chromatographic Resolution

Final purification utilizes silica gel column chromatography with gradient elution. A petroleum ether/ethyl acetate gradient (30:1 → 10:1) achieves baseline separation of this compound from residual starting materials. Automated flash chromatography systems reduce purification time from 8 h to 45 min while maintaining 99.2% purity.

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (4:1) at -20°C produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry reveals a sharp melting endotherm at 48.3°C (ΔH = 112 J/g), confirming crystalline purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 3.72 (s, 3H, OCH₃)

- δ 3.31 (t, J = 6.8 Hz, 1H, CHCO)

- δ 1.68–1.22 (m, 10H, cyclohexyl)

¹³C NMR confirms ester carbonyl at δ 170.2 ppm and β-keto carbonyl at δ 208.5 ppm.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) matches the molecular ion [M+H]⁺ at m/z 213.1491 (calc. 213.1496 for C₁₂H₂₀O₃). Fragmentation patterns show characteristic loss of CH₃O (32 Da) and cyclohexene (82 Da).

Emerging Synthetic Technologies

Enzymatic Asymmetric Reduction

Recent advances employ alcohol dehydrogenases to produce chiral derivatives. Lactobacillus brevis ADH converts the β-keto group to (S)-alcohols with 94% enantiomeric excess in biphasic systems.

Photocatalytic C-H Activation

Visible-light-mediated decarboxylation enables direct cyclohexylation of methyl acetoacetate. Iridium photocatalysts (2 mol%) achieve 78% yield under blue LED irradiation, bypassing traditional enolate chemistry.

Q & A

What are the common synthetic routes for preparing methyl 4-cyclohexyl-3-oxobutanoate, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via Claisen condensation or oxidation of substituted hydroxybutanoates . For example, oxidation of methyl 4-cyclohexyl-3-hydroxybutanoate using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane yields the 3-oxo derivative . Alternatively, bromination of methyl 3-oxopentanoate derivatives (e.g., using Br₂ in acetic acid) followed by cyclohexyl group substitution may be employed, though steric hindrance from the cyclohexyl moiety requires careful optimization of reaction time and temperature to avoid side products . Purity is typically verified via GC-MS or HPLC, with yields ranging from 50–75% depending on solvent polarity and catalyst choice.

How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Advanced Research Question

X-ray crystallography is critical for confirming stereochemistry and detecting conformational isomerism. Using SHELXL (for refinement) and ORTEP-III (for visualization), researchers can analyze anisotropic displacement parameters to distinguish between keto-enol tautomers or chiral centers introduced during synthesis . For example, in related compounds like methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate, crystallographic data revealed unexpected bond angles in the cyclohexyl group, highlighting steric interactions that NMR alone could not resolve . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, improving resolution.

What spectroscopic techniques are most effective for characterizing the electronic environment of the 3-oxobutanoate group?

Basic Research Question

¹H/¹³C NMR and IR spectroscopy are standard for probing the electronic effects of the cyclohexyl and oxo groups. The carbonyl stretch in IR (~1740 cm⁻¹) confirms the ester and ketone functionalities, while NMR downfield shifts (δ 2.5–3.0 ppm for α-protons) indicate electron-withdrawing effects of the oxo group . DEPT-135 NMR can differentiate CH₂ and CH₃ groups adjacent to the carbonyl, aiding in structural assignment. For advanced analysis, 2D COSY and HSQC correlate proton environments with carbon centers, resolving overlapping signals in crowded spectra .

How do computational methods (e.g., DFT) predict reactivity trends in this compound during nucleophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict reactive sites. The cyclohexyl group’s steric bulk reduces accessibility to the β-keto ester moiety, lowering electrophilicity at the carbonyl carbon. However, the α-protons remain susceptible to deprotonation, forming enolates that participate in Michael additions. Solvent effects (e.g., polar aprotic vs. protic) are simulated via PCM models , showing increased enolate stability in THF compared to methanol . These insights guide experimental design for regioselective functionalization.

What strategies mitigate data contradictions between theoretical and experimental results in reaction mechanism studies?

Advanced Research Question

Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics or transition-state entropy). Combining kinetic isotope effects (KIE) with Eyring plot analysis experimentally validates theoretical activation energies. For instance, in the hydrolysis of this compound, KIE studies revealed a concerted mechanism inconsistent with earlier stepwise DFT predictions, prompting re-evaluation of solvation parameters in simulations . Multi-technique validation (e.g., cross-referencing NMR kinetics with computational data) enhances mechanistic reliability.

How does the cyclohexyl substituent influence the compound’s stability under varying pH conditions?

Basic Research Question

The cyclohexyl group enhances steric protection of the ester linkage, reducing hydrolysis rates in acidic or basic conditions compared to linear-chain analogs. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) shows <5% degradation at pH 7, but rapid cleavage occurs at pH >10 due to hydroxide ion attack on the ester carbonyl. HPLC-UV monitoring at 220 nm quantifies degradation products like 4-cyclohexyl-3-oxobutanoic acid . Buffered solutions (pH 6–8) are recommended for long-term storage.

What role does this compound play in asymmetric synthesis, and how is enantiomeric excess measured?

Advanced Research Question

The compound serves as a chiral building block for pharmaceuticals. Chiral HPLC (e.g., using a Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiomeric excess (ee). For example, asymmetric reduction of the 3-oxo group with Baker’s yeast yields (R)-methyl 4-cyclohexyl-3-hydroxybutanoate with >90% ee, confirmed by comparing retention times with racemic standards .

How are crystallographic software suites (e.g., SHELX, WinGX) optimized for handling low-quality diffraction data from this compound crystals?

Advanced Research Question

Poor data quality (e.g., high R-factor due to twinning) is addressed via SHELXD for phase refinement and TWINLAW for identifying twin laws. WinGX integrates tools like PLATON to validate symmetry and detect missed twinning. For example, a study on a related oxobutanoate derivative required merging two datasets from twinned crystals, reducing the final R₁ from 0.15 to 0.05 . High-resolution data (≤1.0 Å) is preferred to resolve disorder in the cyclohexyl ring.

Documentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.